N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
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Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl-substituted phenyl group and a fluorophenyl-substituted piperazine moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 3,5-bis(trifluoromethyl)aniline: This can be achieved through the nitration of 3,5-bis(trifluoromethyl)benzene followed by reduction.
Formation of 4-(4-fluorophenyl)piperazine: This involves the reaction of piperazine with 4-fluorobenzyl chloride.
Coupling Reaction: The final step involves coupling 3,5-bis(trifluoromethyl)aniline with 4-(4-fluorophenyl)piperazine in the presence of acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic properties.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets neurotransmitter receptors and enzymes involved in signal transduction pathways.
Pathways Involved: The compound modulates the activity of these receptors and enzymes, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide
- N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-bromophenyl)piperazin-1-yl]acetamide
- N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-methylphenyl)piperazin-1-yl]acetamide
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide stands out due to the presence of both trifluoromethyl and fluorophenyl groups, which impart unique electronic and steric properties. These properties enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and material science.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F7N3O/c21-15-1-3-17(4-2-15)30-7-5-29(6-8-30)12-18(31)28-16-10-13(19(22,23)24)9-14(11-16)20(25,26)27/h1-4,9-11H,5-8,12H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPMHZWMFNDOBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303091-36-3 |
Source
|
Record name | N-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)-2-(4-(4-FLUOROPHENYL)-1-PIPERAZINYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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